N1-(2-bromophenyl)ethane-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-(2-bromophenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,11H,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYIUVSVUFEEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Covalent Attachment to Organic Polymers:
The bromo-functional group can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to covalently link the ligand or its metal complex to a functionalized polymer backbone. Polystyrene, for instance, can be chloromethylated and then further functionalized to enable attachment.
Immobilization on Inorganic Supports:
Inorganic materials like silica (B1680970), alumina, and zeolites are common supports for catalyst heterogenization due to their high surface area and thermal stability. The surface of these materials can be modified with organic linkers that can react with the bromo-substituent of the diamine ligand. For example, silica can be functionalized with an organosilane containing a terminal alkyne or boronic acid group for subsequent coupling.
Ionic Immobilization:
The diamine moiety can be quaternized to create a cationic catalyst complex. This charged species can then be ionically bonded to a support containing anionic groups, such as ion-exchange resins or modified silica (B1680970).
Encapsulation:
The catalyst complex can be physically entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a mesoporous silica (B1680970). This method prevents leaching of the catalyst while allowing reactants and products to diffuse freely.
The table below summarizes these potential heterogenization strategies.
| Strategy | Support Material | Linkage Type | Potential Advantages |
| Covalent Attachment | Polystyrene, Polyacrylates | Covalent Bond (e.g., C-C) | High stability, low leaching |
| Immobilization on Inorganic Supports | Silica, Alumina, Zeolites | Covalent Bond (via linker) | High thermal and mechanical stability |
| Ionic Immobilization | Ion-Exchange Resins | Ionic Interaction | Simple preparation, potential for regeneration |
| Encapsulation | Metal-Organic Frameworks, Mesoporous Silica | Physical Entrapment | Versatile, protects the catalytic site |
The choice of heterogenization strategy would depend on the specific reaction conditions, the nature of the metal complex, and the desired properties of the final catalytic material, such as activity, selectivity, and recyclability. Further research into these areas would be necessary to fully realize the potential of N1-(2-bromophenyl)ethane-1,2-diamine in the development of robust and reusable catalysts.
Spectroscopic and Advanced Structural Characterization of N1 2 Bromophenyl Ethane 1,2 Diamine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For N1-(2-bromophenyl)ethane-1,2-diamine and its derivatives, NMR studies provide critical insights into their behavior, from the static conformation of the molecule to the dynamic interplay between different molecular states and their interactions with their environment.
Elucidation of Conformational Preferences
The conformational landscape of this compound is defined by the rotation around its single bonds, particularly the C-C bond of the ethylenediamine (B42938) backbone and the C-N bond connecting the aryl group. The molecule's symmetry, or lack thereof, significantly influences its NMR spectrum. In symmetrical derivatives like 1,2-dibromoethane, the four hydrogen atoms are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum. docbrown.info For the asymmetrically substituted this compound, a more complex spectrum is expected due to the distinct chemical environments of the protons.
In the liquid state, molecules like 1,2-ethanediol (B42446) exist in a conformational equilibrium between gauche and trans isomers, a balance driven by the competition between intra- and intermolecular interactions. nih.gov A similar equilibrium is anticipated for this compound. The flexible ethylenediamine linker allows the molecule to adopt various conformations. Variable-temperature ¹H NMR spectroscopy, in conjunction with computational methods like DFT calculations, can be employed to study these dynamic conformational changes. rsc.org By analyzing the changes in chemical shifts and coupling constants at different temperatures, the thermodynamic parameters of the conformational interconversion can be determined.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 6.8 - 7.6 | Multiplet |
| Amine (NH, NH₂) | 1.5 - 3.0 (broad) | Singlet |
| Methylene (CH₂-N-Aryl) | ~3.1 | Triplet |
Note: Predicted values are estimates based on general principles and data from similar compounds.
Investigation of Dynamic Processes and Intermolecular Interactions
NMR spectroscopy is exceptionally sensitive to dynamic processes and intermolecular interactions. Techniques such as the Nuclear Overhauser Effect (NOE) can differentiate between intra- and intermolecular interactions, providing a detailed picture of the molecule's local environment. nih.gov For instance, 2D ¹H-¹H NOESY experiments can reveal intermolecular NOE cross-peaks between a compound and its binding partner, identifying regions of preferential interaction. mdpi.com
NMR relaxation times (T₁ and T₂) are dependent on the dynamic properties of molecules and their interaction with the surrounding environment. mdpi.com Measurements of these relaxation times can provide information on molecular tumbling rates and the presence of binding events. For example, the binding of a small molecule to a larger macromolecule often results in significant line broadening in the NMR spectrum, corresponding to a decrease in the T₂ relaxation time. mdpi.com These methods are invaluable for studying how derivatives of this compound interact with other molecules in solution.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₈H₁₁BrN₂, the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 214.01 g/mol , with a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
The fragmentation of the molecular ion in the mass spectrometer provides a structural fingerprint. The process typically involves the ionization of the input molecule, followed by the generation of fragment ions through cleavage and rearrangement reactions. nih.gov The analysis of these fragmentation pathways can confirm the identity of proposed structures. mdpi.com For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines, leading to the formation of stable iminium ions.
Loss of the ethylenediamine chain: Cleavage of the C-N bond connecting the diamine moiety to the bromophenyl ring.
Loss of bromine: Cleavage of the C-Br bond, which can be followed by further fragmentation of the aromatic ring.
Cleavage within the diamine chain: Resulting in smaller amine-containing fragments.
These fragmentation patterns are essential for the rapid screening and structural identification of related compounds. mdpi.com
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Plausible Origin |
|---|---|---|
| 214/216 | [C₈H₁₁BrN₂]⁺ | Molecular Ion [M]⁺ |
| 185/187 | [C₇H₇BrN]⁺ | Loss of CH₂NH₂ |
| 171/173 | [C₆H₄BrNH]⁺ | Cleavage of the ethylenediamine chain |
| 156/158 | [C₆H₄Br]⁺ | Loss of the entire ethylenediamine side chain |
X-ray Crystallography and Single Crystal Diffraction Studies
Determination of Molecular and Supramolecular Architecture
The arrangement of molecules in the crystal lattice defines the supramolecular architecture. In many organic compounds, molecules self-assemble into well-defined patterns, such as the columnar arrangements observed for N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine along the c-axis. nih.gov These extended structures are built and stabilized by a network of non-covalent interactions.
Table 3: Representative Crystal Data for a Derivative, N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₄Br₂N₂ | nih.gov |
| Molecular Weight | 394.11 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 13.8417 (5) | nih.gov |
| b (Å) | 7.4796 (3) | nih.gov |
| c (Å) | 7.1531 (3) | nih.gov |
| β (°) | 95.692 (1) | nih.gov |
| Volume (ų) | 736.91 (5) | nih.gov |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The packing of molecules within a crystal is governed by a variety of intermolecular interactions. nih.gov For this compound, the primary amine (-NH₂) and secondary amine (-NH-) groups are capable of acting as hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This would lead to the formation of robust N-H···N hydrogen bonding networks, which are fundamental in crystal engineering and supramolecular chemistry. researchgate.net
In addition to hydrogen bonds, other weak interactions play a crucial role. The crystal structure of N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine is stabilized by intermolecular C—H⋯π interactions. researchgate.netnih.gov Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding. A notable feature in the structure of this derivative is the presence of Br···Br short contacts with a distance of 3.6307 (4) Å, indicating a significant halogen-halogen interaction that contributes to the stability of the crystal lattice. researchgate.netnih.gov Similar C-H···π, π-π stacking, and halogen bonding interactions would be expected to influence the solid-state architecture of this compound and its other derivatives.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within this compound. These methods provide a unique molecular fingerprint based on the vibrational modes of the molecule's constituent bonds. sns.it
The structure of this compound contains several key functional groups: a primary amine (-NH2), a secondary amine (-NH-), an aromatic (phenyl) ring, aliphatic C-H bonds in the ethane (B1197151) bridge, a carbon-bromine bond, and carbon-nitrogen bonds. The expected vibrational frequencies for these groups can be predicted by comparing them with related structures like 2-bromoaniline (B46623) and ethylenediamine. nist.govchemicalbook.com
FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The primary amine group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The secondary amine will exhibit a single N-H stretch in a similar region. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethane bridge are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for both aromatic and aliphatic amines will likely appear in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. The C-Br stretch is anticipated at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, often produce strong and sharp signals in Raman spectra. sns.it The symmetric "ring breathing" vibration, a characteristic feature for substituted benzenes, is also expected to be prominent. While N-H and O-H stretches are typically weak in Raman, the C-H and C-C stretching vibrations will be clearly observable. The C-Br bond should also yield a detectable signal.
The following table summarizes the principal expected vibrational modes for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3400 - 3500 | Weak |
| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 | Weak |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Strong |
| C-H Stretch (Aliphatic) | Ethane Bridge (-CH₂-) | 2850 - 2960 | Moderate to Strong |
| C=C Stretch (In-ring) | Phenyl Ring | 1450 - 1600 | Strong |
| N-H Bend | Amines (-NH₂, -NH-) | 1550 - 1650 | Weak to Moderate |
| C-N Stretch (Aromatic) | Aryl-N | 1250 - 1350 | Moderate |
| C-N Stretch (Aliphatic) | Alkyl-N | 1020 - 1250 | Moderate |
| C-Br Stretch | Aryl-Br | 500 - 650 | Moderate to Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the 2-bromophenyl chromophore. The spectrum is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions.
The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur in the ultraviolet region. These are associated with the aromatic system of the phenyl ring. The presence of the bromine atom and the amino group as substituents on the ring will influence the position and intensity of these bands. These substituents can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.
The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the amine groups) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity than π → π* transitions and appear at longer wavelengths.
Based on data from similar compounds like 2-bromoaniline, this compound is expected to show strong absorption maxima (λmax) in the UV region. nist.govspectrabase.com The introduction of the ethylenediamine moiety is expected to have a minor effect on the electronic transitions of the bromophenyl ring system compared to 2-bromoaniline itself.
The following table outlines the anticipated electronic transitions and their approximate absorption maxima.
| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | Phenyl Ring (E-band) | ~200 - 220 | High |
| π → π | Phenyl Ring (B-band) | ~240 - 260 | Moderate |
| n → π* | N lone pair → Aromatic Ring | ~280 - 310 | Low |
Advanced Chromatographic and Analytical Techniques for Purity Assessment and Isomeric Differentiation
To ensure the chemical integrity of this compound, advanced analytical and chromatographic methods are indispensable for assessing its purity and differentiating between potential isomers.
Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for determining the purity of volatile and semi-volatile compounds like this compound. nih.gov In GC, the compound is vaporized and separated from non-volatile impurities as it passes through a capillary column. hpst.cz The retention time is a characteristic property that helps in identification. The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, confirming the compound's identity and molecular weight. The presence of bromine is easily identified due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will be visible in the molecular ion peak and any bromine-containing fragment peaks. science.gov
High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity analysis, particularly for less volatile compounds or for preparations where derivatization for GC is not desired. Using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from impurities, with detection typically achieved using a UV detector set to one of the compound's absorption maxima.
Isomeric Differentiation: The synthesis of this compound can potentially lead to positional isomers, such as N1-(3-bromophenyl)ethane-1,2-diamine or N1-(4-bromophenyl)ethane-1,2-diamine. Both GC and HPLC can effectively separate these positional isomers due to differences in their polarity and interaction with the chromatographic column, resulting in distinct retention times. Furthermore, while the parent molecule this compound is achiral, derivatives synthesized from it could be chiral. For such cases, chiral HPLC, which utilizes a chiral stationary phase (CSP), is the definitive method for separating enantiomers.
The following table summarizes the application of these techniques for the analysis of this compound.
| Technique | Application | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Structural Confirmation | Retention time, molecular weight, fragmentation pattern, confirmation of bromine presence via isotopic pattern. nih.govscience.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Isomer Separation | Retention time, quantitative purity analysis, separation of positional isomers. |
| Chiral HPLC | Enantiomeric Separation (for chiral derivatives) | Separation and quantification of individual enantiomers. |
Computational and Theoretical Studies on N1 2 Bromophenyl Ethane 1,2 Diamine
Density Functional Theory (DFT) Calculations
DFT has become a important tool for investigating the intricacies of molecular systems. For N1-(2-bromophenyl)ethane-1,2-diamine, DFT calculations offer insights into its preferred spatial arrangement, electronic character, and vibrational modes.
Geometric Optimization and Conformational Landscape Analysis
The initial step in the computational analysis of this compound involves geometric optimization. This process computationally determines the most stable three-dimensional structure of the molecule, corresponding to a minimum on the potential energy surface. The presence of rotatable bonds, specifically the C-C bond of the ethane (B1197151) backbone and the C-N bonds, gives rise to multiple possible conformations.
Electronic Structure and Molecular Orbital Theory Investigations
Understanding the electronic structure of this compound is crucial for predicting its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the bromophenyl ring, while the LUMO is likely to be distributed across the aromatic system. Analysis of the molecular electrostatic potential (MEP) map can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to its reactive sites.
Prediction of Vibrational Frequencies and Spectroscopic Parameters
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the frequencies of the normal modes of vibration, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental vibrational bands.
Key vibrational modes expected for this molecule include N-H stretching and bending frequencies from the amine groups, C-H stretching from the aromatic ring and the ethane backbone, and the characteristic C-Br stretching frequency. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations of the theoretical model.
Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior
While DFT calculations are powerful for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, particularly in a solvent environment. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
These simulations can be used to more extensively sample the conformational space of the molecule, revealing the accessible conformations and the energy barriers between them at a given temperature. Furthermore, MD simulations can shed light on the interactions between this compound and solvent molecules. By simulating the system in a box of explicit solvent molecules (e.g., water or methanol), one can study the solvation shell structure and the nature of intermolecular interactions, such as hydrogen bonding between the amine groups and the solvent. This provides a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its role in chemical reactions.
Quantitative Structure-Property Relationship (QSPR) Studies and Reactivity Prediction
QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or its efficacy as a ligand in catalysis.
This is achieved by calculating a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. These descriptors are then used to build a statistical model that correlates them with the property of interest. While specific QSPR studies on this compound are not yet prevalent, the necessary molecular descriptors can be readily calculated using computational chemistry software.
Table 1: Calculated Molecular Descriptors for QSPR Studies
| Descriptor | Value |
| Molecular Weight | 229.11 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.35 |
| Topological Polar Surface Area (TPSA) | 38.04 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Rotatable Bonds | 4 |
Mechanistic Modeling of Chemical Reactions Involving this compound
Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, this compound can act as a bidentate ligand in the formation of metal complexes. DFT calculations can be used to model the coordination process, determining the geometry and stability of the resulting complex.
Furthermore, if this compound or its metal complexes are used as catalysts, computational methods can be employed to investigate the catalytic cycle. This involves identifying the structures of intermediates and transition states, and calculating the activation energies for each step of the reaction. Such studies provide a detailed, atomistic-level understanding of the reaction mechanism, which can be invaluable for optimizing reaction conditions and designing more efficient catalysts. For example, modeling the nucleophilic substitution at the bromine atom can provide insights into the reactivity of the C-Br bond.
In Silico Ligand Design and Optimization Strategies
The exploration of this compound and its derivatives as potential therapeutic agents can be significantly accelerated through the application of computational, or in silico, methods. These techniques allow for the rational design and optimization of ligands with improved affinity, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional drug discovery pipelines. This section will delve into the various in silico strategies that can be employed to guide the development of this compound-based compounds.
At the heart of in silico ligand design is the principle of structure-activity relationships (SAR), which posits that the biological activity of a molecule is directly related to its chemical structure. collaborativedrug.comyoutube.com By systematically modifying the structure of a lead compound like this compound and evaluating the effects of these modifications on its biological activity, researchers can build predictive models to guide the design of more potent and selective molecules. pharmacy180.com
One of the most powerful tools in this endeavor is molecular docking . This computational technique predicts the preferred orientation of a ligand when bound to a specific target protein, as well as the strength of the interaction. nih.govnih.gov For instance, in a hypothetical scenario where this compound is being investigated as an inhibitor of a particular enzyme, molecular docking could be used to predict how the molecule fits into the enzyme's active site. The results of such a study could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the ligand's binding affinity. plos.org This information can then be used to guide the design of new derivatives with improved binding characteristics. For example, if docking studies reveal a pocket in the active site that is not occupied by the ligand, a medicinal chemist could design a new derivative with a substituent that fills this pocket, potentially increasing the ligand's affinity for the target.
Pharmacophore modeling is another valuable in silico technique that can be used to guide the design of new ligands. nih.govacs.orgnih.gov A pharmacophore is a three-dimensional arrangement of the essential features of a molecule that are responsible for its biological activity. mdpi.com By identifying the pharmacophore of a known active compound, researchers can search large databases of chemical compounds for other molecules that share the same pharmacophore. malariaworld.org This process, known as virtual screening, can rapidly identify a diverse set of new lead compounds with the potential for biological activity. nih.govacs.orgnih.gov In the context of this compound, a pharmacophore model could be developed based on its known interactions with a biological target. This model could then be used to screen for new compounds that retain the key features of the parent molecule while offering improved properties.
Combinatorial lead optimization is a strategy that involves the systematic synthesis and evaluation of large libraries of related compounds. nih.gov This approach can be greatly facilitated by in silico methods, which can be used to design and prioritize the synthesis of compounds with the highest probability of success. For example, a virtual library of this compound derivatives could be generated by systematically varying the substituents on the phenyl ring and the diamine backbone. These virtual compounds could then be evaluated using molecular docking and other in silico methods to predict their binding affinities for a target protein. The most promising compounds could then be synthesized and tested experimentally, significantly streamlining the optimization process.
Another powerful in silico strategy is scaffold hopping , which involves replacing the core structure, or scaffold, of a known active compound with a different chemical moiety while retaining the key pharmacophoric features. nih.gov This approach can lead to the discovery of new chemical classes of compounds with improved properties, such as enhanced bioavailability or reduced toxicity. For this compound, a scaffold hopping approach could involve replacing the ethane-1,2-diamine backbone with other flexible or rigid linkers, or replacing the 2-bromophenyl group with other substituted aromatic or heteroaromatic rings. mdpi.com
The following interactive data table summarizes the potential in silico strategies that could be applied to the design and optimization of this compound derivatives, along with the expected outcomes and relevant considerations.
| Strategy | Description | Expected Outcome | Key Considerations |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. | Identification of key binding interactions and guidance for structural modifications to improve affinity. | Accuracy of the scoring function and the quality of the protein structure. |
| Pharmacophore Modeling | Identifies the essential 3D features of a molecule required for biological activity. | Discovery of novel scaffolds with similar activity profiles through virtual screening. | Selection of a representative set of active compounds for model generation. |
| Combinatorial Lead Optimization | Systematic generation and evaluation of a library of related compounds. | Rapid exploration of the chemical space around a lead compound to identify optimized analogs. | Feasibility of synthesizing the designed library of compounds. |
| Scaffold Hopping | Replacement of the core molecular framework with a different chemical moiety. | Discovery of new chemical series with potentially improved properties and novel intellectual property. | Maintaining the key pharmacophoric features of the original scaffold. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of compounds with potential pharmacokinetic or toxicity issues. | The predictive power of the models and the need for experimental validation. nih.gov |
By leveraging these and other computational tools, researchers can rationally design and optimize this compound derivatives with enhanced therapeutic potential. The integration of in silico methods into the drug discovery process holds the promise of accelerating the development of new and effective medicines.
Derivatization and Functionalization of N1 2 Bromophenyl Ethane 1,2 Diamine
Chemical Modification of the Aromatic Ring Moiety
The 2-bromophenyl group in N1-(2-bromophenyl)ethane-1,2-diamine is a prime site for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, is a powerful method for the formation of carbon-nitrogen bonds. organic-chemistry.orglibretexts.orgwikipedia.org This reaction could be employed to introduce a wide range of primary or secondary amines at the position of the bromine atom, yielding novel N,N'-disubstituted phenylenediamine derivatives. The reaction conditions for such transformations typically involve a palladium catalyst, a suitable phosphine (B1218219) ligand (such as X-Phos), and a base. beilstein-journals.org
The scope of the Buchwald-Hartwig amination is extensive, allowing for the coupling of aryl halides with a diverse array of amines, including anilines and alkylamines. rsc.org This versatility would enable the synthesis of a library of compounds derived from this compound, each with potentially unique electronic and steric properties.
Beyond amination, other palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be envisioned for the modification of the aromatic ring. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, further expanding the chemical space accessible from this starting material.
Functionalization of the Ethane-1,2-diamine Core
The ethane-1,2-diamine moiety of this compound possesses two nitrogen atoms with differing reactivity—a secondary amine attached to the phenyl ring and a primary amine at the terminus of the ethyl chain. This difference allows for selective functionalization.
The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it more susceptible to reactions such as acylation, alkylation, and reductive amination. For example, reaction with an acyl chloride or anhydride (B1165640) would selectively form an amide at the primary amine under controlled conditions. Similarly, reaction with an aldehyde or ketone followed by reduction would introduce an alkyl group at the terminal nitrogen.
The formation of Schiff bases through condensation with aldehydes and ketones is another important reaction of the primary amine. These imines can be subsequently reduced to secondary amines or used as ligands in the formation of metal complexes. The synthesis of Schiff base derivatives of diamines has been reported, highlighting the utility of this reaction. researchgate.net
Furthermore, both amine groups can participate in reactions to form heterocyclic structures. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazine (B50134) derivatives, while reaction with phosgene (B1210022) or its equivalents could yield cyclic ureas.
Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Units
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of polymers. The two amine groups can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively. The presence of the bromophenyl group would introduce a site for post-polymerization modification, allowing for the tuning of the polymer's properties. For instance, the bromine atom could be used as a handle for grafting side chains onto the polymer backbone via cross-coupling reactions.
In the realm of supramolecular chemistry, the ability of this compound to participate in hydrogen bonding and halogen bonding is of significant interest. The amine groups are excellent hydrogen bond donors and acceptors, while the bromine atom can act as a halogen bond donor. nih.govnih.gov These non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional networks, or discrete molecular assemblies. mdpi.comacs.org The interplay between hydrogen and halogen bonding could lead to the formation of complex and robust supramolecular structures with potential applications in materials science and crystal engineering. mdpi.com
Below is a table summarizing potential derivatization reactions for this compound based on the reactivity of its functional groups.
| Moiety | Reaction Type | Potential Reagents | Expected Product |
| Aromatic Ring | Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd catalyst, Ligand, Base | N-Aryl-N'-(substituted-phenyl)ethane-1,2-diamine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | N1-(Biphenyl-2-yl)ethane-1,2-diamine derivatives | |
| Heck Coupling | Alkene, Pd catalyst, Base | N1-(2-Vinylphenyl)ethane-1,2-diamine derivatives | |
| Ethane-1,2-diamine Core | Acylation (selective at primary amine) | Acyl chloride, Base | N-(2-((2-Bromophenyl)amino)ethyl)acetamide |
| Reductive Amination (selective at primary amine) | Aldehyde/Ketone, Reducing agent | N1-(2-Bromophenyl)-N2-alkylethane-1,2-diamine | |
| Schiff Base Formation (selective at primary amine) | Aldehyde/Ketone | (E)-N'-(Alkylidene)-N1-(2-bromophenyl)ethane-1,2-diamine | |
| Polymerization | Polyamide Formation | Diacyl chloride | Polyamide with pendant bromophenyl groups |
| Polyurea Formation | Diisocyanate | Polyurea with pendant bromophenyl groups |
Future Research Directions and Emerging Applications of N1 2 Bromophenyl Ethane 1,2 Diamine in Chemical Science
Development of Novel Catalytic Systems Based on N1-(2-bromophenyl)ethane-1,2-diamine Ligands
The structural motifs within this compound make it an excellent candidate for a ligand in transition metal-catalyzed reactions. The diamine functionality can chelate to a metal center, creating a stable complex. The 2-bromophenyl group can influence the catalytic activity through both steric and electronic effects. Future research is anticipated to focus on the synthesis of transition metal complexes incorporating this ligand and their evaluation in various catalytic transformations.
Key areas of exploration include:
Asymmetric Catalysis: The inherent chirality of the ethylenediamine (B42938) backbone can be exploited in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral product. This is particularly crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.
Cross-Coupling Reactions: The ligand's electronic properties, modified by the bromine atom, could prove beneficial in widely-used cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Polymerization: Late transition metal catalysts are pivotal in olefin polymerization. The steric bulk provided by the 2-bromophenyl group could influence the properties of the resulting polymers, such as molecular weight and branching.
Table 1: Potential Catalytic Applications of this compound Metal Complexes
| Catalytic Reaction | Potential Metal Center | Anticipated Role of the Ligand | Potential Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium, Rhodium | Induces enantioselectivity through chiral environment | High enantiomeric excess in the synthesis of chiral compounds |
| Suzuki Cross-Coupling | Palladium | Enhances catalyst stability and modulates reactivity | Improved yields and functional group tolerance |
| Olefin Polymerization | Nickel, Palladium | Controls polymer chain growth and termination | Production of polyolefins with tailored properties |
Integration into Advanced Materials Science and Engineering
The presence of an aromatic ring and a reactive bromine atom in this compound opens up avenues for its use as a monomer or a building block in the synthesis of advanced materials. The bromine atom can serve as a handle for further functionalization or to impart specific properties to the resulting material.
Future research in this area could involve:
Polymer Synthesis: Incorporation of the diamine into polymer backbones, such as polyamides or polyimides, could lead to materials with enhanced thermal stability and flame retardancy, owing to the presence of the bromine atom.
Functional Coatings: The compound could be used to create functional coatings with applications in corrosion protection or as sensors.
Organic Electronics: Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where aromatic amines are often employed.
Exploration in Chemical Sensing and Detection Methodologies
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. The this compound scaffold can be readily modified with fluorophores to create such sensors. The diamine unit can act as a binding site for metal ions or other analytes, leading to a detectable change in the fluorescence of the attached reporter group.
Potential research directions include:
Metal Ion Detection: The development of sensors for the detection of environmentally or biologically important metal ions, such as heavy metals.
Anion Sensing: Modification of the diamine to create receptors for specific anions.
pH Sensing: The basicity of the amine groups can be utilized in the design of pH-sensitive fluorescent probes.
Advances in Green Synthesis and Sustainable Chemistry
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research on this compound will likely focus on developing sustainable synthetic routes to this compound. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods to improve atom economy and reduce waste.
Key aspects of green synthesis to be explored are:
Catalytic Amination: Developing catalytic methods for the synthesis of the diamine, avoiding the use of stoichiometric reagents.
Use of Greener Solvents: Exploring the use of water or other environmentally friendly solvents in the synthesis and application of the compound.
Biocatalysis: Investigating the potential of enzymatic methods for the synthesis of chiral this compound.
Application in Multicomponent Reactions and Combinatorial Chemistry
Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial parts of all the reactants. N-substituted ethylenediamines are valuable building blocks in MCRs for the synthesis of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry.
The application of this compound in MCRs could lead to:
Library Synthesis: The rapid generation of libraries of complex and diverse molecules for drug discovery and high-throughput screening.
Novel Heterocycle Synthesis: The discovery of new heterocyclic systems with potential biological activity.
Diversity-Oriented Synthesis: The creation of structurally diverse collections of molecules to explore new areas of chemical space.
Table 2: Potential Heterocyclic Scaffolds from Multicomponent Reactions with this compound
| Multicomponent Reaction | Other Reactants | Resulting Heterocyclic Scaffold | Potential Applications |
|---|---|---|---|
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Substituted Piperazinones | Medicinal Chemistry |
| Groebke-Blackburn-Bienaymé Reaction | Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines | Drug Discovery |
| Mannich Reaction | Aldehyde, Active Methylene Compound | β-Amino Carbonyl Compounds | Synthetic Intermediates |
Opportunities in Supramolecular and Self-Assembly Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The self-assembly of molecules into well-defined architectures is a key aspect of this field. The 2-bromophenyl group in this compound can participate in non-covalent interactions, such as halogen bonding and π-π stacking, which can be used to direct the formation of supramolecular structures.
Future research in this area could explore:
Crystal Engineering: The design and synthesis of crystalline materials with specific structures and properties based on the predictable interactions of the bromophenyl group.
Self-Assembled Monolayers: The formation of ordered layers of the molecule on surfaces, with potential applications in nanotechnology and electronics.
Supramolecular Gels: The development of soft materials based on the self-assembly of the diamine into fibrous networks.
Current Challenges and Future Perspectives in Research on this compound
The primary challenge in the research on this compound is the current lack of extensive studies on its properties and applications. Much of its potential is inferred from the behavior of analogous compounds. Therefore, a significant future perspective is the fundamental characterization of this molecule, including its coordination chemistry, reactivity, and physical properties.
The future of research on this compound is bright, with numerous opportunities for innovation. Its versatile structure makes it a promising candidate for a wide range of applications, from the development of new catalysts that can drive more efficient and selective chemical reactions to the creation of novel materials with tailored properties. As research progresses, it is expected that this compound will become a valuable tool in the arsenal (B13267) of chemists working across various disciplines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-(2-bromophenyl)ethane-1,2-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-bromobenzyl halides with ethylenediamine under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours. Catalysts like triethylamine may enhance efficiency by scavenging HBr . Alternative routes include Pd-catalyzed coupling for regioselective bromophenyl substitution . Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is common .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm amine protons (δ 1.5–2.5 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm). Coupling patterns distinguish ortho-bromo substitution .
- FT-IR : Amine N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 259.08 for [M+H]⁺) confirm molecular weight .
Q. What are the primary applications of this compound in foundational research?
- Answer :
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Pt) to study DNA-binding or antimicrobial activity .
- Pharmaceutical Intermediates : Used to synthesize chloroquine analogs for antimalarial research .
- Material Science : Precursor for molecular wires in single-molecule diodes due to bromine’s polarizability .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity compared to chloro/fluoro analogs?
- Methodological Answer : Bromine’s lower electronegativity (vs. F/Cl) enhances leaving-group ability in substitution reactions, while its larger atomic radius increases steric hindrance. Comparative studies show:
- Substitution Rates : Br > Cl > F in SNAr reactions (e.g., 2x faster than Cl-analog in Pd-catalyzed coupling) .
- Biological Activity : Brominated derivatives exhibit higher cytotoxicity (IC₅₀ ~5 µM) in cancer cell lines vs. fluoro analogs (IC₅₀ ~20 µM) due to enhanced lipophilicity .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 vs. MCF-7) and controls (e.g., cisplatin for cytotoxicity) .
- HPLC Purity Checks : Ensure >98% purity via reverse-phase chromatography to exclude byproducts (e.g., dihydrobromide salts) .
- Computational Modeling : DFT studies predict binding affinities to enzymes (e.g., topoisomerase II) to rationalize activity trends .
Q. How can this compound be optimized for use in molecular electronics?
- Methodological Answer :
- Structural Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance charge transport in molecular diodes .
- Self-Assembly : Functionalize with thiol (-SH) termini for gold surface attachment in monolayer junctions. Rectification ratios >1500 are achievable via asymmetric design .
- Theoretical Validation : Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.2 eV) to guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
